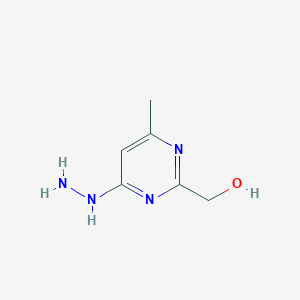

(4-氢肼基-6-甲基嘧啶-2-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol” is a chemical compound with the molecular formula C6H10N4O and a molecular weight of 154.17 . It is also known by its Chemical Abstracts Service (CAS) number 1519499-54-7 .

Molecular Structure Analysis

The molecular structure of “(4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a hydrazine group, a methyl group, and a methanol group .科学研究应用

- Formazan derivatives are organic compounds containing four nitrogen atoms. They have been extensively studied due to their diverse biological activities, including antiviral, antimicrobial, anti-HIV, and anticancer effects .

- The synthesis of formazan derivatives often involves starting with (4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol. For example:

- Biological activity studies reveal their potential as antibacterial and anticancer agents .

- Cyclic formazan derivatives, including those derived from (4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol, serve as good indicators for specific metal ions (e.g., lithium) in biological fluids like blood .

- Formazan derivatives are widely used to assess cytotoxicity and evaluate cell viability in various experimental setups .

Formazan Derivatives Synthesis and Characterization

Metal Ion Indicators

Cytotoxicity Assessment and Cell Viability Evaluation

Trace Metal Analysis

安全和危害

作用机制

Target of Action

Hydrazones bearing pyrimidine scaffold have been found as antimicrobial and anti-proliferative agents . They have been associated with different kinds of biological importance such as antifungal, antibacterial, anticancer, anti-inflammatory, antioxidant, and anti-tubercular .

Mode of Action

It’s worth noting that palladium (ii) complexes of 2-arylidene-1-(4-methyl-6-phenyl-pyrimidin-2-yl) hydrazines have been synthesized and characterized . These complexes interact more strongly with bovine serum albumin (BSA) protein than their parent hydrazones .

Biochemical Pathways

It’s worth noting that hydrazones bearing pyrimidine scaffold have been associated with various fields such as medicines, material science, and inhibitors of mammalian target of rapamycin, cyclin d1—cyclin dependent kinase 4, and panraf .

Result of Action

It’s worth noting that palladium (ii) complexes of 2-arylidene-1-(4-methyl-6-phenyl-pyrimidin-2-yl) hydrazines exhibit enhanced antibacterial and antifungal activities as compared to hydrazones .

属性

IUPAC Name |

(4-hydrazinyl-6-methylpyrimidin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-4-2-5(10-7)9-6(3-11)8-4/h2,11H,3,7H2,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISOFUGPTMCHOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CO)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2740433.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2740436.png)

![5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)

![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2740441.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2740443.png)

![Rel-(1R,5S)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2740447.png)

![2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine](/img/structure/B2740448.png)

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2740450.png)

![7-(3-chloro-4-methylphenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2740454.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2740455.png)